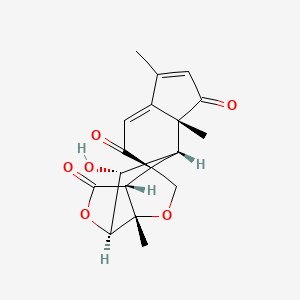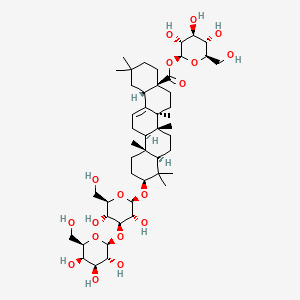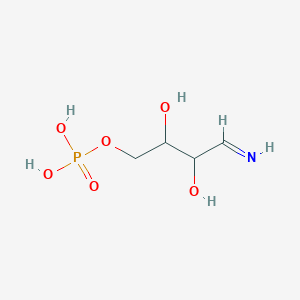
Longifolonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Longifolonine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
- Total Synthesis of Longifolonine: A novel synthetic route was developed for the total synthesis of longifolonine, demonstrating its synthesis via a series of steps starting from vanillin. The key step involves photo-oxidation under visible-light irradiation at room temperature. This method provides a foundation for further chemical studies and potential applications of longifolonine (Huang et al., 2020).
Isolation and Structural Analysis
- Isolation from Cryptocarya longifolia: Longifolonine, among other alkaloids, was isolated from the plant Cryptocarya longifolia. Spectroscopic methods and X-ray crystallographic analysis were used for structural investigation. Understanding the structure and isolation methods is crucial for exploring potential applications in various fields (Bick et al., 1981).
Biomedical Research and Applications
- Promotion of Neurite Outgrowth: A study on Melicope pteleifolia, a plant containing longifolonine, found that its compounds promoted nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. This indicates potential applications in treating neurological disorders, such as Alzheimer's disease (Xu et al., 2016).
Eigenschaften
CAS-Nummer |
77410-37-8 |
|---|---|
Produktname |
Longifolonine |
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO4/c1-22-15-8-11-6-7-18-16(13(11)9-14(15)20)17(21)10-2-4-12(19)5-3-10/h2-5,8-9,19-20H,6-7H2,1H3 |
InChI-Schlüssel |
XUPKMHYGWVWELF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1204286.png)

